

Spectral Data of Carquejol: A Technical Guide

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Compound of Interest

Compound Name: Carquejol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the monoterpenoid **Carquejol**. The information presented is collated from established research, primarily the spectroscopic analysis conducted by Brandán et al., and is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Carquejol, a key constituent of the essential oil from *Baccharis trimera*, has garnered interest for its potential biological activities. A thorough understanding of its structural and spectroscopic properties is fundamental for its identification, characterization, and further investigation in medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow diagram for spectral analysis.

Spectroscopic Data

The following tables summarize the key spectral data for **Carquejol**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for **Carquejol**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.25	d	8.5
H-2	5.80	ddd	10.0, 2.0, 1.0
H-3	5.95	ddd	10.0, 3.0, 1.5
H-4	2.50	m	
H-5	2.30	m	
H-6	3.10	m	
H-7 (CH ₃)	1.75	s	
H-8 (CH ₃)	1.70	s	
H-9 (CH ₂)	4.90	s	
H-9' (CH ₂)	4.85	s	
OH	1.90	br s	

Note: Data is representative and based on spectra obtained in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Chemical Shifts for **Carquejol**

Carbon	Chemical Shift (δ , ppm)
C-1	72.0
C-2	130.0
C-3	135.0
C-4	40.0
C-5	35.0
C-6	50.0
C-7	148.0
C-8	20.0
C-9	112.0
C-10	145.0

Note: Data is representative and based on spectra obtained in CDCl_3 .

IR (Infrared) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Carquejol**

Wavenumber (cm^{-1})	Intensity	Assignment
3400	Strong, Broad	O-H stretch (hydroxyl group)
3080	Medium	=C-H stretch (alkene)
2960-2850	Strong	C-H stretch (alkane)
1645	Medium	C=C stretch (alkene)
1450	Medium	C-H bend (alkane)
1050	Strong	C-O stretch (alcohol)
890	Strong	=CH ₂ bend (out-of-plane)

MS (Mass Spectrometry) Data

Table 4: Mass Spectrometry Fragmentation Data for **Carquejol**

m/z	Relative Intensity (%)	Proposed Fragment
150	20	$[M]^+$ (Molecular Ion)
135	40	$[M - CH_3]^+$
117	100	$[M - H_2O - CH_3]^+$
91	60	$[C_7H_7]^+$
77	30	$[C_6H_5]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of purified **Carquejol** (approximately 5-10 mg) is dissolved in deuterated chloroform ($CDCl_3$, 0.5 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
- **Instrumentation:** 1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument.
- **1H NMR Acquisition:**
 - The spectrometer is tuned and shimmed for the sample.
 - A standard single-pulse experiment is performed with a pulse angle of 90 degrees.
 - A spectral width of approximately 12 ppm is used.
 - The number of scans typically ranges from 16 to 64 to achieve a good signal-to-noise ratio.

- Data is processed with Fourier transformation, phasing, and baseline correction.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
 - A spectral width of approximately 220 ppm is used.
 - A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
 - Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: A small drop of neat **Carquejol** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample is placed in the spectrometer's sample compartment.
 - The spectrum is recorded over a range of 4000 to 400 cm⁻¹.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

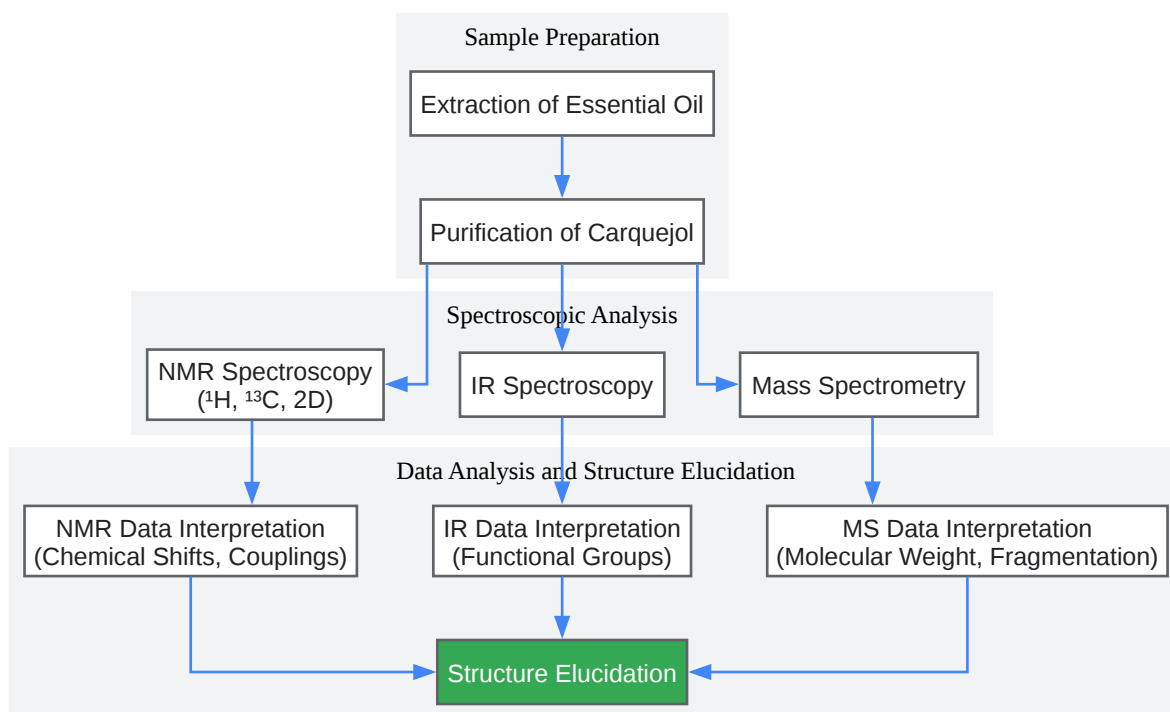
- Sample Introduction: A dilute solution of **Carquejol** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For Gas

Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source is typically used for the analysis of small molecules like **Carquejol**.
- **Ionization:** In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural product like **Carquejol**.



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